molecular formula C9H5N3O B1472068 3-(Furan-2-yl)pyrazine-2-carbonitrile CAS No. 1823582-07-5

3-(Furan-2-yl)pyrazine-2-carbonitrile

Cat. No.: B1472068
CAS No.: 1823582-07-5
M. Wt: 171.16 g/mol
InChI Key: WYOZIUKBEBLKPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Furan-2-yl)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C9H5N3O and its molecular weight is 171.16 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(Furan-2-yl)pyrazine-2-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of metal-free nitrogen-doped carbon nanoparticles (NCNPs) . These nanoparticles are used in various applications, including catalysis and drug delivery. The compound interacts with enzymes and proteins involved in the synthesis of NCNPs, facilitating the formation of these nanoparticles. The nature of these interactions involves the coordination of the nitrogen atoms in this compound with metal ions, which helps stabilize the structure of the nanoparticles .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression . Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in the conformation of the enzymes, affecting their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular metabolism and promoting cell growth . At high doses, this compound can be toxic, leading to adverse effects such as cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and the levels of certain metabolites within cells . The compound’s involvement in these pathways highlights its potential as a modulator of cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions help localize the compound to specific cellular compartments, where it can exert its effects . The distribution of this compound within tissues can also influence its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s function, as it may interact with different biomolecules depending on its location within the cell .

Biological Activity

3-(Furan-2-yl)pyrazine-2-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies, and presenting relevant data tables and case studies.

Chemical Structure and Properties

The compound this compound features a furan ring attached to a pyrazine structure with a carbonitrile functional group. Its molecular formula is C9H6N2OC_9H_6N_2O, and it exhibits properties that make it suitable for various biological applications.

1. Antimicrobial Activity

Research indicates that pyrazine derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated activity against various bacterial and fungal strains. The Minimum Inhibitory Concentrations (MICs) for selected strains are summarized in Table 1.

Microorganism MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

These results suggest that the compound could be further developed as an antimicrobial agent, particularly against resistant strains of bacteria and fungi .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines. One study reported an IC50 value of 27.7 µg/mL against A549 lung cancer cells, which is comparable to the reference drug doxorubicin (IC50 = 28.3 µg/mL). The compound also exhibited significant effects on gene expression related to cancer progression, indicating its potential as a therapeutic agent .

Case Study: Gene Expression Analysis

A detailed analysis of gene expression in treated A549 cells revealed:

  • Increased expression of AMY2A and FOXG1 genes.
  • Significant DNA damage in treated cells compared to controls.

This suggests that the compound may induce apoptosis in cancer cells through DNA damage pathways .

3. Antioxidant Activity

The antioxidant capacity of this compound has also been assessed using various assays. The compound showed promising results in scavenging free radicals, which could contribute to its protective effects against oxidative stress-related diseases.

The biological activity of this compound is believed to be mediated through multiple biochemical pathways:

  • Antimicrobial Mechanism : Disruption of microbial cell membranes and inhibition of vital enzymatic processes.
  • Anticancer Mechanism : Induction of apoptosis via DNA damage and modulation of specific gene expressions.

Further studies are needed to elucidate the precise molecular targets and pathways involved in these activities.

Pharmacokinetics

In silico studies on similar pyrazine derivatives suggest favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles. These characteristics are essential for the development of effective therapeutic agents.

Properties

IUPAC Name

3-(furan-2-yl)pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-6-7-9(12-4-3-11-7)8-2-1-5-13-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOZIUKBEBLKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.